ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an amino group at the 5-position, a methoxyphenyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets through hydrogen bonds . This interaction often results in the inhibition of the target’s activity .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . These factors can include temperature, pH, and the presence of other compounds, which can affect the compound’s stability, efficacy, and overall action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents at the 1-position. The methoxy group can enhance the compound’s solubility and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-4-6-10(18-2)7-5-9/h4-8H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDSDMNAGPWSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-13-5 | |
Record name | ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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